3H-Pyrazolo[3,4-C]pyridine
Description
Significance of the Pyrazolo[3,4-C]pyridine Scaffold in Heterocyclic Chemistry
The pyrazolo[3,4-c]pyridine scaffold is a significant motif in heterocyclic chemistry. Heterocyclic compounds are fundamental to the development of new drugs and functional materials, and the pyrazolo[3,4-c]pyridine core is no exception. rsc.orgresearchgate.net Its structural similarity to naturally occurring purines makes it a privileged structure in medicinal chemistry, as many cellular proteins have purine-binding pockets. rsc.org This similarity allows derivatives to be explored as potential modulators of biological pathways. rsc.orgsmolecule.com
Furthermore, the scaffold serves as a cornerstone for fragment-based drug discovery (FBDD). rsc.orgresearchgate.net FBDD relies on identifying small, low-complexity molecules (fragments) that bind weakly to a biological target, which are then elaborated into more potent lead compounds. The pyrazolo[3,4-c]pyridine core provides multiple vectors for chemical modification, allowing for the systematic exploration of chemical space around a target protein. rsc.orgresearchgate.net Researchers have demonstrated the ability to selectively functionalize various positions on the ring system, including the nitrogen atoms (N-1 and N-2) and carbon atoms (C-3, C-5, and C-7), highlighting its utility in developing novel therapeutic agents. rsc.org
Historical Perspective on Pyrazolo[3,4-C]pyridine Research and Related Systems
Research into pyrazolopyridines, the class of compounds to which 3H-pyrazolo[3,4-c]pyridine belongs, has a history spanning over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908. mdpi.com Early synthetic methods often involved the annelation of a pyrazole (B372694) ring onto a pre-existing pyridine (B92270) or vice-versa, though these initial procedures sometimes suffered from low yields and harsh conditions. cdnsciencepub.com For instance, using highly acidic conditions akin to a Skraup quinoline (B57606) synthesis to form pyrazolo[3,4-b]pyridines from 5-aminopyrazoles proved inefficient due to competing electrophilic sulfonation reactions. cdnsciencepub.com
Over the decades, synthetic methodologies have evolved significantly. More efficient routes have been developed, including palladium-catalyzed reactions which have become crucial for constructing these fused heterocycles. acs.orgrsc.org For example, a Pd-Cu bimetallic system has been used for the synthesis of 3H-pyrazolo[3,4-c]isoquinolines, a related system, through a cascade imination/intramolecular decarboxylative coupling. acs.org More recently, palladium acetate-catalyzed intramolecular Heck reactions have been developed to afford good yields of various pyrazolo-fused compounds. rsc.org Other notable methods include the Vilsmeier-Haack reaction performed on acetamidopyrazoles, which can generate pyrazolo-pyridine structures that serve as valuable precursors for further transformations. nih.gov This continued interest is driven by the biological activity of these compounds and their structural relationship to other important heterocycles like indoles and azaindoles (pyrrolopyridines). researchgate.net
Structural Isomerism and Tautomeric Considerations within the Pyrazolopyridine Family
The pyrazolopyridine system is characterized by significant structural diversity, arising from both constitutional isomerism and tautomerism. There are several possible isomers based on the fusion of the pyrazole and pyridine rings. researchgate.netcapes.gov.br
Pyrazolopyridine Isomers
| Isomer Name | Description |
|---|---|
| Pyrazolo[3,4-b]pyridine | Nitrogen at position 7 |
| Pyrazolo[4,3-b]pyridine | Nitrogen at position 7 |
| Pyrazolo[3,4-c]pyridine | Nitrogen at position 6 |
| Pyrazolo[4,3-c]pyridine | Nitrogen at position 5 |
Beyond this isomerism, pyrazolopyridines also exhibit tautomerism, which involves the migration of a proton between the nitrogen atoms of the pyrazole ring. For many pyrazolopyridines, two primary tautomeric forms are possible: the 1H- and 2H-isomers. dntb.gov.uabohrium.com In some cases, such as with pyrazolo[3,4-b]pyridines, a third, rarer 7H isomer can exist where the proton resides on the pyridine nitrogen. bohrium.com
The relative stability of these tautomers can vary. For the parent pyrazolo[3,4-b]pyridine, theoretical calculations have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer. mdpi.com The fusion of the pyridine ring to the C3–C4 bond of the pyrazole ring, as seen in systems like pyrazolo[3,4-c]pyridine, breaks the symmetry observed in simple pyrazoles, making the 1H and 2H tautomers electronically and sterically distinct. rsc.org This distinction is crucial as it influences the regioselectivity of substitution reactions, such as N-alkylation, on the pyrazole ring. bohrium.comrsc.org Advanced NMR techniques are often essential to definitively establish the structures of the resulting regioisomers. bohrium.com
Structure
3D Structure
Properties
IUPAC Name |
3H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVAUCMTOAAAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719429 | |
| Record name | 3H-Pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-46-5 | |
| Record name | 3H-Pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3h Pyrazolo 3,4 C Pyridine Derivatives
Cyclization Reactions for Pyrazolo[3,4-c]pyridine Ring Formation
The construction of the bicyclic pyrazolopyridine system is a key synthetic challenge, addressed by several elegant cyclization strategies.
One-pot multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex heterocyclic systems like pyrazolopyridines. These reactions offer significant advantages, including high atom economy, reduced reaction times, and environmental friendliness, by avoiding the isolation of intermediate products and minimizing purification steps. researchgate.net For instance, an environmentally benign and efficient one-pot, three-component reaction has been developed for the regioselective synthesis of novel pyrazolo derivatives. researchgate.net Although specific examples for the 3H-Pyrazolo[3,4-c]pyridine isomer are part of broader research, the general principle involves the reaction of a pyrazole-based starting material with components that build the fused pyridine (B92270) ring in a single synthetic operation. researchgate.netnih.gov These strategies often utilize catalysts to promote the sequential formation of multiple bonds, leading to the desired fused heterocyclic product in high yields. researchgate.net
Annulation, or ring-forming, reactions provide direct pathways to the pyrazolopyridine core by building one ring onto another pre-existing one.
One strategy involves the annulation of a pyrazole (B372694) ring onto an existing pyridine scaffold. A notable method utilizes 3-acylpyridine N-oxide tosylhydrazones, which, upon treatment with an electrophilic additive and an amine base, cyclize to form a mixture of pyrazolopyridines, including the pyrazolo[4,3-c]pyridine isomer. nih.gov This approach takes advantage of the activated 2-position of the pyridine N-oxide for intramolecular nucleophilic attack, proceeding under mild, room-temperature conditions. nih.gov
Conversely, the pyridine ring can be constructed onto a pre-existing pyrazole. A rapid method for preparing polyfunctionalized pyrazolo[3,4-c]pyridines involves the annulation of alkynes with tert-butyl 4-iodopyrazolocarboximines. nih.govdntb.gov.ua This reaction is effectively catalyzed by either nickel or palladium complexes, yielding the complex heterocyclic products in moderate to good yields. nih.gov This approach demonstrates the versatility of using functionalized pyrazoles as a foundation for building the fused pyridine portion.
Palladium-catalyzed cascade reactions are highly efficient for assembling polycyclic scaffolds by forming multiple bonds in a single, uninterrupted sequence. rsc.org These reactions can be strategically employed to construct fused heterocyclic systems. One such strategy involves a cascade sequence of a Suzuki coupling to form a critical C-C bond, followed by a base-mediated intramolecular cyclization to form a C-N bond, yielding complex tetracyclic fused heterocycles. doi.org Another powerful technique is the palladium-catalyzed intramolecular C-H arylation, where a C-H bond on a pyridine ring reacts with an aryl halide tethered to the molecule. beilstein-journals.org For example, the reaction of a 2-quinolinecarboxyamide bearing a C-Br bond on an N-aryl group can lead to a cyclized product in high yield when a suitable phosphine (B1218219) ligand is used with the palladium catalyst. beilstein-journals.org These cascade methodologies offer a step-economical route to complex fused systems related to the pyrazolo[3,4-c]pyridine core.
Metal-Catalyzed Coupling Reactions in this compound Synthesis
Once the this compound scaffold is formed, metal-catalyzed cross-coupling reactions are indispensable for its vectorial functionalization, allowing for the precise introduction of various substituents at specific positions. rsc.org
The Suzuki–Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. In the context of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, this reaction is used to elaborate the C-3 position. rsc.orgresearchgate.net The process typically involves a tandem sequence, starting with the borylation of the C-3 position, followed by a palladium-catalyzed Suzuki–Miyaura cross-coupling with an appropriate aryl boronic acid or ester. rsc.orgresearchgate.net This strategy allows for the introduction of a wide range of aryl and heteroaryl groups at this specific vector, which is crucial for exploring the structure-activity relationships of these compounds in drug discovery. rsc.org
| Starting Material | Reagents | Catalyst/Ligand | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| 5-Halo-1H-pyrazolo[3,4-c]pyridine | 1. B2pin2 2. Aryl-boronic acid | Pd Catalyst | C-3 | 3-Aryl-pyrazolo[3,4-c]pyridine | rsc.org, researchgate.net |
The Negishi cross-coupling reaction provides another powerful tool for C-C bond formation, often complementing other methods by using organozinc reagents. For the functionalization of the this compound core, a selective metalation and transmetalation sequence is employed. rsc.orgresearchgate.net Specifically, the C-7 position can be selectively deprotonated using a strong, non-nucleophilic base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex). rsc.org The resulting organomagnesium intermediate can then be transmetalated to an organozinc species by adding zinc chloride (ZnCl₂). rsc.orgresearchgate.net This organozinc reagent is then used in a palladium-catalyzed Negishi cross-coupling reaction with various aryl halides to introduce substituents at the C-7 position. rsc.org
| Starting Material | Reagents | Catalyst | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| 5-Halo-1H-pyrazolo[3,4-c]pyridine | 1. TMPMgCl·LiCl 2. ZnCl2 3. Aryl-halide | Pd(PPh3)4 | C-7 | 7-Aryl-pyrazolo[3,4-c]pyridine | rsc.org, researchgate.net |
Buchwald–Hartwig Amination for N-Functionalization of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org While the user's request specifies N-functionalization, current research highlights its application in the C-5 position functionalization of the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. worktribe.comworktribe.comrsc.org This C-5 amination is a critical tool for introducing a wide array of amine-containing substituents, which significantly influences the molecule's properties. The reaction demonstrates the utility of palladium catalysis in elaborating the core structure, even if direct N-arylation via this method is less commonly reported for this specific scaffold in the reviewed literature. The typical catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This methodology allows for the coupling of various primary and secondary amines with the 5-halo-substituted pyrazolopyridine core, providing a diverse set of derivatives for further investigation. worktribe.com
Regioselective Functionalization of the this compound Core
Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted heterocycles. For the pyrazolo[3,4-c]pyridine system, a suite of modern synthetic techniques has been employed to control the site of functionalization, enabling the decoration of specific positions on both the pyrazole and pyridine rings. worktribe.comrsc.org
Directed metalation using hindered amide bases provides a highly regioselective method for C-H activation. For the pyrazolo[3,4-c]pyridine core, the use of the mixed magnesium-lithium base, 2,2,6,6-tetramethylpiperidide magnesium chloride-lithium chloride complex (TMPMgCl·LiCl), has been successfully implemented for selective metalation at the C-7 position. worktribe.comworktribe.com This strategy was demonstrated on an N-1 SEM (2-(trimethylsilyl)ethoxymethyl) protected pyrazolo[3,4-c]pyridine. The efficiency of this magnesiation is highly dependent on temperature. worktribe.com The resulting C-7 organomagnesium intermediate can be trapped with various electrophiles, such as iodine, aldehydes, or diphenyl disulfide. worktribe.com Furthermore, this intermediate can undergo transmetalation with zinc chloride (ZnCl₂), enabling subsequent Negishi cross-coupling reactions to introduce aryl groups at the C-7 position with high yields. worktribe.comworktribe.com Interestingly, applying the same conditions to the N-2 SEM-protected isomer resulted in inefficient metalation at the C-3 position instead of C-7. worktribe.com
| Electrophile/Coupling Partner | Reagent(s) | Position Functionalized | Yield (%) |
| Iodine | I₂ | C-7 | - |
| Aldehydes | R-CHO | C-7 | 48-66 |
| Diphenyl disulfide | (PhS)₂ | C-7 | 48-66 |
| N,N-Dimethylformamide | DMF | C-7 | 48-66 |
| Aryl Halides | Ar-X, ZnCl₂, Pd Catalyst | C-7 | 71-83 |
Controlling functionalization at the N-1 and N-2 positions of the pyrazole ring is crucial for managing the synthesis of distinct isomers. This is achieved through carefully selected protection and alkylation strategies. worktribe.comrsc.org The selectivity of N-1 versus N-2 functionalization on 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be directed by the choice of reagents and reaction conditions. worktribe.com
For instance, mesylation (using MsCl and NaH) selectively yields the N-1 protected product. worktribe.com The introduction of a tetrahydropyran (B127337) (THP) group can be directed towards either the N-1 or N-2 position based on reaction time, with longer times favoring the thermodynamically more stable N-1 isomer. worktribe.com The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group also shows base-dependent selectivity; sodium hydride (NaH) favors the N-1 isomer, while the organic base N,N-dicyclohexylmethylamine promotes the formation of the N-2 product. worktribe.com Simple alkylation reactions typically produce a mixture of N-1 and N-2 isomers that can be separated chromatographically. worktribe.com
| Halogen (X) | Reagent(s) | Conditions | Major Product | Yield (%) |
| Cl | MsCl, NaH | THF, 0 °C-rt, 2 h | N-1 Ms | 92 |
| Br | 3,4-DHP, p-TsOH·H₂O | DCM, rt, 1 h | N-1 THP | 64 |
| Br | 3,4-DHP, p-TsOH·H₂O | DCM, rt, 24 h | N-2 THP | 61 |
| Cl | SEMCl, NaH | THF, 0 °C-rt, 2 h | N-1 SEM | 66 |
| Br | SEMCl, N,N-dicyclohexylmethylamine | DCM, rt, 24 h | N-2 SEM | 68 |
| Br | MeI, NaH | THF, 0 °C-rt, 2 h | N-1 Me / N-2 Me | 45 / 45 |
Mechanistic Investigations of this compound Synthetic Pathways
Detailed mechanistic studies involving the isolation or computational modeling of reaction intermediates and transition states for the core synthesis of the pyrazolo[3,4-c]pyridine ring system are not extensively detailed in the surveyed literature. However, the mechanisms of the functionalization reactions are generally well-understood based on established principles in organometallic chemistry.
For the palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, the catalytic cycles are proposed to proceed through a sequence of well-defined steps:
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (e.g., at C-5 or C-3), forming a Pd(II) intermediate.
Transmetalation/Amine Coordination: In the Suzuki reaction, the organoboron species undergoes transmetalation with the Pd(II) complex. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The two organic fragments on the Pd(II) center couple, and the desired C-C or C-N bond is formed, regenerating the Pd(0) catalyst. wikipedia.org
The directed metalation with TMPMgCl·LiCl is understood to proceed via deprotonation of the most acidic C-H proton, which is influenced by the electronic environment and the directing effect of protecting groups on the nitrogen atoms. worktribe.com Further experimental and computational studies would be beneficial to fully elucidate the specific transition states and intermediates involved in the synthesis and functionalization of this particular heterocyclic core.
Studies on Regioselectivity and Stereoselectivity Control in this compound Synthesis
The functionalization of the this compound scaffold is a critical aspect of its development in medicinal chemistry and material science. Control over regioselectivity—the ability to direct a reaction to a specific position on the molecule—is paramount for creating structurally defined derivatives and establishing clear structure-activity relationships. Research in this area has led to sophisticated methodologies for the selective modification of various positions on the pyrazolopyridine core. In contrast, studies focusing on stereoselectivity for this specific heterocyclic system are less prevalent in the current body of scientific literature.
Regioselectivity in N-Alkylation and N-Protection
The pyrazolo[3,4-c]pyridine core contains two nitrogen atoms in the pyrazole ring (N-1 and N-2), both of which are potential sites for alkylation or protection. Achieving selective functionalization at one nitrogen over the other is a common challenge in pyrazole chemistry. Recent studies have demonstrated that high regioselectivity can be achieved by carefully selecting the reagents and reaction conditions. rsc.orgresearchgate.net
For instance, mesylation of 5-halo-1H-pyrazolo[3,4-c]pyridine proceeds with high selectivity to yield the N-1 protected product. researchgate.net The use of (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) allows for selective protection at either nitrogen atom depending on the reaction conditions. This differential reactivity provides a crucial tool for subsequent, position-specific modifications of the heterocyclic core. rsc.org
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| MsCl, Et3N | DCM, 0 °C to rt | N-1-mesyl | 92% |
| SEM-Cl, NaH | DMF, 0 °C to rt | N-1-SEM | 85% |
| SEM-Cl, Cs2CO3 | DMF, rt | N-2-SEM | 62% |
Regioselective C-H Functionalization and Cross-Coupling
Beyond the nitrogen atoms, the carbon framework of the pyrazolo[3,4-c]pyridine ring offers multiple sites for functionalization (C-3, C-4, C-5, and C-7). Advanced synthetic methods have been developed to target these positions with high precision.
C-3 Position: Drawing precedent from indazole chemistry, iridium-catalyzed C-H borylation has been shown to occur with high regioselectivity at the C-3 position of the N-protected pyrazolo[3,4-c]pyridine scaffold. The resulting boronate ester is a versatile intermediate that can be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl and heteroaryl substituents. rsc.orgresearchgate.net
C-5 Position: The C-5 position, when substituted with a halogen, serves as an effective handle for palladium-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination of 5-bromo-1H-pyrazolo[3,4-c]pyridine derivatives allows for the introduction of various primary, secondary, and aromatic amines at this site. rsc.orgresearchgate.net
C-7 Position: The C-7 position can be selectively functionalized through directed metalation. The use of a mixed magnesium-lithium TMP base (TMPMgCl·LiCl) on an N-1 SEM-protected pyrazolo[3,4-c]pyridine leads to regioselective metalation at C-7. The resulting organometallic intermediate can be trapped with various electrophiles or transmetalated for use in Negishi cross-coupling reactions. rsc.orgresearchgate.net
Interestingly, the regioselectivity of this metalation is dependent on the protecting group strategy. While the N-1 SEM-protected substrate directs metalation to C-7, applying the same conditions to the N-2 SEM-protected isomer results in metalation at the C-3 position, highlighting the profound influence of substituent patterns on reactivity. researchgate.net
| Target Position | Methodology | Key Reagents | Subsequent Reaction |
|---|---|---|---|
| C-3 | Iridium-catalyzed C-H Borylation | [Ir(COD)OMe]2, dtbpy, B2pin2 | Suzuki-Miyaura Coupling |
| C-5 | Palladium-catalyzed Amination | Pd2(dba)3, rac-BINAP, NaOtBu | Buchwald-Hartwig Amination |
| C-7 | Selective Metalation | TMPMgCl·LiCl | Negishi Coupling / Electrophilic Trapping |
Studies on Stereoselectivity Control
While the methodologies for controlling regioselectivity in the functionalization of the this compound scaffold are well-documented, studies specifically addressing stereoselectivity are not as prominent in the reviewed literature. The majority of advanced synthetic efforts focus on the construction and derivatization of the flat, aromatic core, where the creation of chiral centers is not the primary objective. Asymmetric syntheses that control the stereochemistry of substituents attached to the core or syntheses that create chiral centers within the pyridine ring of a partially saturated analogue of this specific isomer system remain areas for future exploration.
High Resolution Spectroscopic and Structural Characterization in 3h Pyrazolo 3,4 C Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 3H-Pyrazolo[3,4-C]pyridine and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Advanced 1D and 2D NMR Techniques for Structural Elucidation (e.g., 1H, 13C, HSQC, HMBC)
The structural elucidation of pyrazolopyridine derivatives is routinely accomplished using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ipb.pt 1D techniques like ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons in the molecule. nih.govnih.gov However, for complex or proton-deficient systems, 2D techniques are essential for unambiguous assignment. nih.govnih.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyrazolo[3,4-d]pyrimidine Derivative mdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-8 | 8.40 (s, 1H) | - | C-4 (157.60), C-9 (104.94) |
| Phenyl-H | 8.02-7.33 (m, 5H) | 138.27, 129.24, 126.66, 121.20 | - |
| N-CH₃ | 3.47 (s, 3H) | 33.15 | C-4 (157.60) |
| C-CH₃ | 2.52 (s, 3H) | 13.41 | C-3 (151.70), C-2 (145.86) |
| C-2 | - | 145.86 | H-8, C-CH₃ |
| C-3 | - | 151.70 | C-CH₃ |
| C-4 | - | 157.60 | H-8, N-CH₃ |
| C-5 | - | 151.90 | - |
| C-9 | - | 104.94 | H-8 |
Note: Data corresponds to 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrating the application of these techniques to a related heterocyclic system.
Application of NMR Chemical Shifts for Regioisomer Differentiation
The synthesis of pyrazolopyridines can often lead to the formation of multiple regioisomers, such as N-1 and N-2 substituted derivatives. researchgate.net Differentiating between these isomers is critical and can be achieved through careful analysis of NMR data. researchgate.net While the ¹H NMR spectra of two regioisomers may be very similar, subtle differences in the chemical shifts of the ring protons can provide clues. nih.gov
More definitively, ¹³C NMR spectroscopy is a powerful tool for this purpose. researchgate.net The chemical shift of a carbon atom is highly sensitive to its electronic environment, which is altered by the position of substituents on the pyrazole (B372694) ring. For instance, in the study of 1H-pyrazolo[3,4-b]pyridine derivatives, ¹³C NMR was successfully used to distinguish between N-1 and N-2 regioisomers, a strategy that has also been applied to similar indazole systems. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) difference spectra, which identify protons that are close in space, can be used in conjunction with HMBC to confirm the correct regioisomeric structure. ipb.pt
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
In a study of a novel 3,3′-bipyrazolo[3,4-b]pyridine derivative, the Fourier-transform infrared (FT-IR) spectrum showed characteristic absorption bands at 3050 and 2990 cm⁻¹, which were assigned to aromatic and aliphatic C–H stretching vibrations, respectively. nih.gov A strong absorption band at 1690 cm⁻¹ corresponded to the C=O group frequency, confirming its presence in the molecule. nih.gov
For the related compound 4-amino pyrazolo(3,4-d)pyrimidine, a complete vibrational analysis was carried out using both experimental FT-IR and Laser Raman spectroscopy, supported by theoretical calculations. nih.gov This allows for a detailed assignment of the fundamental vibrational modes of the molecule. nih.gov Similarly, studies on pyridine (B92270) itself have identified its 27 possible vibrational modes, with distinct activities in Raman and IR spectra, providing a foundational understanding for interpreting the spectra of its fused heterocyclic derivatives. aps.org
Table 2: Selected Vibrational Frequencies for Pyridine and a Pyrazolopyridine Derivative
| Frequency (cm⁻¹) | Assignment | Compound | Reference |
|---|---|---|---|
| 3050 | Aromatic C-H stretch | 3,3′-bipyrazolo[3,4-b]pyridine derivative | nih.gov |
| 2990 | Aliphatic C-H stretch | 3,3′-bipyrazolo[3,4-b]pyridine derivative | nih.gov |
| 1690 | C=O stretch | 3,3′-bipyrazolo[3,4-b]pyridine derivative | nih.gov |
| ~1583 | Ring stretch (ν8a) | Pyridine | aps.org |
| ~1218 | Ring stretch (ν13) | Pyridine | aps.org |
| ~1030 | Ring breathing (ν12) | Pyridine | aps.org |
| ~991 | Ring breathing (ν1) | Pyridine | aps.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.
The mass spectra of pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and related dipyrazolo-naphthyridines have been studied to understand their behavior upon ionization. asianpubs.org The fragmentation process for these complex heterocyclic systems is often initiated by the elimination of a carbon monoxide (CO) molecule (m/z 28). asianpubs.org This is frequently followed by the successive loss of hydrogen cyanide (HCN) molecules (m/z 27), leading to the formation of stable fragments. asianpubs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule or its fragments. This capability is crucial for confirming proposed structures and distinguishing between compounds with the same nominal mass. For example, in the analysis of a pyranopyrazole derivative, HRMS was used to confirm the elemental formula of a key fragment ion. The calculated exact mass for the C₁₇H₁₃N₂O⁺ ion was 261.1022, and the measured mass was 261.1017, a difference of only 0.5 mDa, which strongly supported the proposed structure of the fragment. nist.gov Similarly, the structure of a newly synthesized bipyrazolo[3,4-b]pyridine was confirmed using HRMS alongside NMR and IR techniques. nih.gov
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be generated, providing accurate bond lengths, bond angles, and information on intermolecular interactions.
Table 3: Selected Crystallographic Data for a Pyrazolo[3,4-d]pyrimidine Derivative
| Parameter | Value |
|---|---|
| Compound | 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3853(3) |
| b (Å) | 10.0094(3) |
| c (Å) | 11.0267(4) |
| β (°) | 102.345(1) |
| Volume (ų) | 1119.46(6) |
| Dihedral Angle (Benzene to Pyrazole) | 5.29(9)° |
Note: Data from a representative pyrazolopyrimidine structure illustrates the precise structural information obtained via X-ray crystallography. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-Pyrazolo[3,4-b]pyridine |
| 2H-Pyrazolo[3,4-b]pyridine |
| 3,3′-bipyrazolo[3,4-b]pyridine |
| 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| 4-amino pyrazolo(3,4-d)pyrimidine |
| Pyridine |
| Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridine |
| Dipyrazolo-naphthyridine |
| 1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole |
| 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Analysis of Crystal System and Space Group
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing the compound's crystal system and space group. This data is crucial for understanding solid-state packing and intermolecular interactions.
For instance, the structural analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a related isomer, was performed to determine its crystallographic parameters. The compound was found to crystallize in a monoclinic system. nih.gov The monoclinic system is one of the seven crystal systems, characterized by three unequal axes with one oblique angle. The specific crystallographic data obtained for this derivative are detailed in the table below.
Table 1: Crystal Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| a | 10.7999 (13) Å |
| b | 7.7939 (9) Å |
| c | 17.406 (2) Å |
| β | 101.748 (2)° |
| Volume (V) | 1434.5 (3) ų |
| Z | 8 |
Data sourced from a study on a pyrazolo[3,4-b]pyridine derivative to illustrate the technique. nih.gov
Investigation of Intramolecular and Intermolecular Interactions
The data from X-ray crystallography also allows for a detailed investigation of the non-covalent interactions that govern the molecular packing in the crystal lattice. These interactions are critical for determining the physical properties of the material.
In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, several key interactions were identified. nih.gov The molecules form centrosymmetric dimers through N—H⋯N hydrogen bonds. nih.gov These dimers are further linked into zigzag chains by C—I⋯N halogen bonds. nih.gov Additionally, the packing is stabilized by π–π stacking interactions, with interplanar distances measured at 3.292 (1) Å and 3.343 (1) Å, and centroid–centroid distances of 3.308 (1) Å and 3.430 (1) Å. nih.gov
Molecular docking studies of other pyrazolo[3,4-b]pyridine derivatives have also highlighted the importance of these interactions in biological contexts. For example, the aminopyrazole fragment can act as a hydrogen bond center, while the pyridine ring may engage in π–π stacking interactions with protein residues. nih.gov
Advanced Analytical Techniques for this compound Research
Beyond crystallographic methods, a suite of advanced analytical techniques is employed to verify the composition and study the electronic nature of pyrazolopyridine derivatives.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretically calculated percentages to verify the molecular formula of a newly synthesized compound. The close agreement between found and calculated values confirms the purity and elemental composition of the sample.
Below are several examples of elemental analysis data for various substituted pyrazolo[3,4-b]pyridine derivatives, demonstrating the verification of their complex molecular formulas. derpharmachemica.com
Table 2: Elemental Analysis Data for Pyrazolo[3,4-b]pyridine Derivatives
| Molecular Formula | Compound | Calculated (%) | Found (%) |
|---|---|---|---|
| C₂₂H₁₇N₅O | 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-(5-methyl- derpharmachemica.commdpi.comprimescholars.comoxadiazol-2-yl) | C: 71.92, H: 4.66, N: 19.06 | C: 71.76, H: 4.82, N: 19.31 |
| C₂₇H₂₀ClN₅O | N-(4-chlorobenzylidene)-1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide | C: 69.60, H: 4.33, N: 15.03 | C: 69.91, H: 4.48, N: 14.88 |
| C₂₈H₁₉N₇S | 3-Methyl-1,6-diphenyl-5-(6-phenyl- mdpi.comprimescholars.comresearchgate.nettriazolo[3,4-b] derpharmachemica.commdpi.comprimescholars.comthiadiazol-3-yl)-1H-pyrazolo[3,4-b]pyridines | C: 69.26, H: 3.94, N: 20.19 | C: 69.50, H: 4.05, N: 19.94 |
| C₂₉H₂₁N₇S | 3-Methyl-1,6-diphenyl-5-(6-p-tolyl- mdpi.comprimescholars.comresearchgate.nettriazolo[3,4-b] derpharmachemica.commdpi.comprimescholars.comthiadiazol-3-yl)-1H-pyrazolo[3,4-b]pyridines | C: 69.72, H: 4.24, N: 19.63 | C: 69.39, H: 4.08, N: 19.85 |
Data illustrates the application of elemental analysis for compositional verification in related pyrazolopyridine systems. derpharmachemica.com
UV-Visible Spectroscopy for Electronic Structure Studies
UV-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within the molecule. The position and intensity of the absorption maxima (λmax) provide insights into the extent of conjugation and the nature of the chromophores present.
The photophysical properties of several novel pyrazolo[3,4-b]pyridine derivatives have been characterized using UV-Vis spectroscopy. mdpi.com The absorption spectra reveal distinct peaks that are influenced by the substituents on the pyrazolopyridine core, which can extend the conjugated system and shift the absorption to longer wavelengths. mdpi.com
Table 3: UV-Visible Absorption Maxima for Substituted Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Substituent (R) | Absorption Maxima (λmax) |
|---|---|---|
| 5a | 4-(N,N-dimethylamino)-phenyl- | 364 nm |
| 5b | 9-anthryl- | 350 nm, 368 nm, 388 nm |
| 5c | 1-pyrenyl- | 348 nm, 356 nm |
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives to illustrate the technique. mdpi.com
Computational Chemistry and Theoretical Modeling of 3h Pyrazolo 3,4 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity of 3H-Pyrazolo[3,4-C]pyridine
Quantum chemical calculations offer a microscopic view of the intrinsic properties of a molecule. For this compound and its derivatives, these calculations are crucial for understanding their stability, electronic properties, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed for the geometry optimization of molecules to their lowest energy conformation.
In a study of novel piperidine-fused pyrazolone (B3327878) derivatives, including a saturated this compound core, DFT calculations were performed to determine various molecular properties. The study highlighted the importance of these calculations in understanding the molecular characteristics of the synthesized compounds. While specific geometric parameters for the parent this compound are not detailed in the available literature, DFT studies on related pyrazolopyridine isomers have demonstrated the planarity of the bicyclic ring system, which is a critical factor for its interaction with biological targets.
| Computational Method | Basis Set | Key Findings |
| Density Functional Theory (DFT) | Not Specified | Determination of various molecular properties of piperidine-fused this compound derivatives. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining the chemical stability and reactivity of a molecule.
| Parameter | Significance |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps in understanding the delocalization of electron density and the nature of intramolecular interactions. NBO analysis can reveal important information about hyperconjugative interactions and the stabilization of the molecular structure.
For the this compound scaffold, NBO analysis would be instrumental in determining the partial charges on each atom, which is critical for understanding its electrostatic interactions with biological macromolecules. Studies on similar heterocyclic systems have shown that the nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings possess negative charges, making them potential hydrogen bond acceptors. The distribution of charges around the ring system dictates the molecule's polarity and its ability to engage in specific non-covalent interactions with protein targets.
| Analysis | Information Gained |
| NBO | Bonding, charge distribution, hyperconjugative interactions |
| Charge Distribution | Electrostatic potential, hydrogen bonding capabilities |
Molecular Modeling and Docking Studies for Protein-Ligand Interactions with this compound Scaffolds
Molecular modeling and docking are powerful computational techniques used to predict the binding modes and affinities of small molecules to biological targets. These methods are central to structure-based drug discovery.
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a protein target. The binding affinity is often estimated using a scoring function that considers various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In a study on novel piperidine-fused this compound derivatives, molecular docking analysis was performed against an oxidoreductase protein. The results indicated good binding affinities for the synthesized compounds. One derivative, in particular, showed a high binding score of -8.0 kcal/mol, which was attributed to extensive noncovalent interactions. Molecular dynamics simulations further confirmed the stability of the protein-ligand complex, with the ligand remaining well-positioned within the binding pocket throughout the simulation.
| Compound Type | Target Protein | Key Findings |
| Piperidine-fused this compound derivatives | Oxidoreductase | Good binding affinities, with one derivative showing a score of -8.0 kcal/mol. Stable protein-ligand complex in molecular dynamics simulations. |
Structure-Based Drug Discovery (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. The pyrazolopyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. mdpi.com
The this compound core, being a bioisostere of purine (B94841), has significant potential in SBDD. rsc.org Its structural features allow for the formation of key interactions, such as hydrogen bonds and π-π stacking, with the ATP-binding site of kinases. By employing SBDD, medicinal chemists can rationally design derivatives of this compound with substituents that can exploit specific pockets and interactions within the target protein, leading to the development of potent and selective inhibitors for various diseases, including cancer and inflammatory disorders. rsc.org The vectorial functionalization of the pyrazolo[3,4-c]pyridine scaffold is a key strategy in fragment-based drug discovery (FBDD), allowing for the exploration of chemical space around the core structure to optimize binding to a target protein. rsc.org
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the behavior of compounds like this compound in complex biological systems.
Conformational Dynamics of this compound in Biological Environments
There is currently no specific research available detailing the conformational dynamics of this compound within biological environments. Such studies would typically involve simulating the compound in aqueous solutions or lipid bilayers to understand its flexibility, preferred shapes (conformations), and interactions with its immediate environment. This information is crucial for understanding how the molecule might behave before reaching a biological target.
Ligand-Protein Binding Kinetics and Residence Time Analysis
The analysis of ligand-protein binding kinetics and residence time is a critical aspect of drug discovery, providing information on how long a compound remains bound to its target, which can correlate with its efficacy. However, no studies detailing the binding kinetics or residence time of this compound with any specific protein target were identified in the available literature. Such analysis would require extensive computational simulations, like steered MD or metadynamics, in conjunction with experimental validation.
Pharmacophore Modeling and Virtual Screening for this compound Analogs
Pharmacophore modeling and virtual screening are essential tools for identifying new molecules with potential biological activity based on the structure of a known active compound.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to find new potential drug candidates.
Despite the utility of these methods, no published research was found that specifically describes the development of a pharmacophore model for this compound or its use in a virtual screening campaign to identify novel analogs.
Mechanistic and Molecular Biological Studies of 3h Pyrazolo 3,4 C Pyridine
Investigation of Molecular Targets and Pathways
Derivatives of the pyrazolopyridine core have been shown to interact with a variety of molecular targets, leading to the modulation of critical biological pathways. These interactions range from the direct inhibition of enzymes to the modulation of protein-protein interactions and receptor antagonism.
Kinase Inhibition The structural similarity of the pyrazolopyridine core to the ATP purine (B94841) ring makes it a privileged scaffold for the development of kinase inhibitors. mdpi.com A study involving a series of 3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridine derivatives identified several compounds with promising antiproliferative activity. nih.gov Further investigation revealed that these compounds exhibit prominent inhibitory activity against a panel of human kinases, including Aurora-A, Aurora-B, CDK5/P25, and mTOR kinases, when tested at a concentration of 10 µM. nih.gov
Table 1: Kinase Inhibition by 1H-Pyrazolo[3,4-c]pyridine Derivatives| Compound | Target Kinase | Inhibitory Activity | Reference |
|---|---|---|---|
| 13c | Aurora-A, Aurora-B, CDK5/P25, mTOR | Prominent inhibition at 10 µM | nih.gov |
| 13g | Aurora-A, Aurora-B, CDK5/P25, mTOR | Prominent inhibition at 10 µM | nih.gov |
| 15g | Aurora-A, Aurora-B, CDK5/P25, mTOR | Prominent inhibition at 10 µM | nih.gov |
| 15h | Aurora-A, Aurora-B, CDK5/P25, mTOR | Prominent inhibition at 10 µM | nih.gov |
Carbonic Anhydrase and DHFR Inhibition While direct studies on 3H-pyrazolo[3,4-c]pyridine derivatives as inhibitors of Carbonic Anhydrase (CA) and Dihydrofolate Reductase (DHFR) are limited in the provided research, studies on closely related isomers highlight the potential of the broader pyrazolopyridine family. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) as well as bacterial CAs. nih.govnih.gov Several of these compounds demonstrated interesting inhibitory profiles. nih.gov
Similarly, research into DHFR inhibitors has explored related heterocyclic systems. One study identified a 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine derivative as a potent DHFR inhibitor, with an IC50 value of 0.09 µM, which is more potent than the reference drug methotrexate (IC50 = 0.14 µM). nih.gov Other research has focused on pyrazolo[3,4-d]pyrimidine analogues as DHFR inhibitors. nih.govtandfonline.com These findings suggest that the pyrazolopyridine scaffold and its bioisosteres are viable starting points for the design of novel CA and DHFR inhibitors.
Targeting protein-protein interactions (PPIs) represents a promising frontier in drug discovery. mdpi.com Research has identified derivatives of the pyrazolopyridine scaffold as modulators of these interactions. A proof-of-concept study led to the development of pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14–PEX5 PPI, which is crucial for glycosomal protein import in Trypanosoma parasites. acs.org The initial hit compound, a pyrazolo[4,3-c]pyridine derivative, was found to disrupt the interaction between a PEX5-derived peptide and PEX14 from both T. brucei and T. cruzi. acs.org
Table 2: Inhibition of PEX14-PEX5 Interaction by a Pyrazolo[4,3-c]pyridine Derivative| Compound | Target | EC50 (µM) | Assay | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-c]pyridine Hit 1 | TbPEX14-PEX5 | 265 | AlphaScreen | acs.org |
| TcPEX14-PEX5 | 539 | AlphaScreen |
Derivatives of this compound have been identified as potent and selective antagonists for adenosine (B11128) receptors (ARs). A screening of an in-house library identified several compounds with a novel pyrazolo[3,4-c]pyridine pharmacophore that act as competitive antagonists against the A1 and A3 adenosine receptor subtypes. tandfonline.com
One of the most potent compounds, A17, exhibited low nanomolar affinity for both A1R and A3R, with Kd values of 5.62 nM and 13.5 nM, respectively. tandfonline.com Kinetic binding studies revealed that the high affinity of the active compounds was primarily due to a much lower dissociation rate (koff) compared to less potent analogues, indicating a longer residence time on the receptor. tandfonline.com For compound A17, the residence time was over 40 minutes for both A1R and A3R. Molecular dynamics simulations and mutagenesis experiments further elucidated the binding site, showing interactions with residues in transmembrane helices 5, 6, and 7 of the receptors. tandfonline.com
Table 3: Binding Kinetics of Pyrazolo[3,4-c]pyridine Antagonists at Adenosine Receptors| Compound | Receptor | Kd (nM) | Residence Time (min) | kon (106 M-1min-1) | koff (min-1) | Reference |
|---|---|---|---|---|---|---|
| A17 | A1R | 5.62 | 41.33 | 13.97 | 0.024 | tandfonline.com |
| A3R | 13.5 | 47.23 | N/A | N/A | ||
| A26 (Mediocre congener) | A1R | N/A | N/A | 3.36 | 0.134 | |
| A3R | N/A | N/A | N/A | N/A |
Cellular and Subcellular Effects at the Molecular Level
The interaction of this compound derivatives with their molecular targets translates into measurable effects on cellular processes, most notably the modulation of cell growth and proliferation.
The cytotoxicity and anticancer potential of pyrazolopyridines are often linked to the inhibition of protein kinases and the induction of apoptotic cell death. nih.gov A series of new 3,7-disubstituted pyrazolo[3,4-c]pyridines were synthesized and evaluated for antiproliferative activity against melanoma (A2058) and prostate cancer (DU145 and PC3) cell lines. nih.gov The majority of the 3-(3-fluorophenyl) derivatives exhibited significant antiproliferative activity, with IC50 values ranging from 3.0 to 16.0 µM. nih.gov
Flow cytometric analysis of DNA content revealed that the most active derivative, 12a (3-(3-Fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine), exerts its effect by blocking cells in the S phase of the cell cycle. nih.gov Another study on 1H-pyrazolo[3,4-c]pyridine derivatives also reported promising antiproliferative activity against lung, cervical, breast, and prostate cancer cell lines, with IC50 values in the range of 5.12-17.12 µM. nih.gov
Table 4: Antiproliferative Activity of this compound Derivatives| Compound Class | Cell Lines | IC50 Range (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 3-(3-fluorophenyl) derivatives | A2058 (melanoma), DU145 (prostate), PC3 (prostate) | 3.0 - 16.0 | S phase cell cycle arrest (for compound 12a) | nih.gov |
| Tetrahydro-1H-pyrazolo[3,4-c]pyridines | Lung, cervical, breast, prostate cancer lines | 5.12 - 17.12 | Not specified | nih.gov |
While direct evidence for DNA-binding and Topoisomerase II (Topo II) inhibition by this compound derivatives is not prominent in the available literature, studies on closely related isomers have established this mechanism for the pyrazolopyridine class. A series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-one derivatives were designed and shown to have cytotoxic activity comparable to the established Topo II inhibitor etoposide. nih.gov The inhibitory effect of these compounds against Topo II-mediated cleavage activities was confirmed, and docking studies were performed to model their interaction within the DNA binding interface of the enzyme. nih.gov
Furthermore, other pyrazolo[3,4-b]pyridine derivatives have been explicitly characterized as DNA-binding agents with associated antimicrobial and antitumor efficacy. researchgate.net This suggests that, depending on the substitution pattern, the pyrazolopyridine scaffold can be directed to interact with DNA and inhibit enzymes like Topoisomerase II, which are critical for cell proliferation. researchgate.netnih.gov
Based on a comprehensive search of available scientific literature, there is no information regarding the development or application of "this compound" as a fluorescent probe for imaging amyloid plaques. The research in the area of pyrazolo-pyridine derivatives as amyloid imaging agents has focused on other isomers of this heterocyclic system, not the [3,4-c] scaffold specified in the request. Therefore, the requested article cannot be generated with scientific accuracy.
Structure Activity Relationship Sar and Structure Property Relationship Spr of 3h Pyrazolo 3,4 C Pyridine Derivatives
Methodologies for Systematic SAR Analysis of 3H-Pyrazolo[3,4-C]pyridine Derivatives
Influence of Substituent Position and Electronic Properties on Biological Activity
The specific position of a substituent on the this compound ring system and its electronic characteristics (i.e., whether it is electron-donating or electron-withdrawing) are critical determinants of biological activity. These factors directly influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.
For the related pyrazolo[3,4-b]pyridine scaffold, studies have shown that the presence and position of certain groups are essential for potency. For example, in a series of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, an exposed N-H group on the pyrazole (B372694) ring and para substitution on a diphenyl moiety were found to be crucial for high activity. nih.gov Similarly, in a different study on pyrazolopyridine derivatives as antiviral agents, placing an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position led to the highest selectivity. nih.gov
These findings in related isomers highlight a general principle: specific substitutions at distinct positions govern the biological outcome. The electronic properties of these substituents play a significant role. For instance, electron-donating groups like methoxy (B1213986) (–OCH₃) or methyl (–CH₃) can increase the electron density in the ring system, potentially enhancing interactions like hydrogen bonding or pi-stacking with a protein target. acs.org Conversely, electron-withdrawing groups such as halogens or nitro groups can alter the molecule's electrostatic potential, which may be favorable for other types of interactions. A systematic investigation for the this compound scaffold would involve synthesizing analogs with a range of substituents at each accessible position to map out these electronic and steric requirements for optimal activity.
Stereochemical Effects and Conformational Preferences on Activity
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental aspect of SAR. Since biological targets like enzymes and receptors are chiral, they often exhibit different affinities for different stereoisomers of a drug molecule. Introducing chiral centers into this compound derivatives, for instance, by adding a chiral substituent at one of the modification sites, would be a critical step in a thorough SAR investigation.
Computational and Cheminformatic Approaches to SAR/SPR
In addition to synthetic exploration, computational methods are indispensable tools for elucidating SAR and SPR. These in silico techniques can predict the activity of novel compounds, prioritize synthetic targets, and provide deeper insights into the molecular interactions driving biological activity.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dmed.org.ua The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. journal-academia.com
A typical QSAR study involves the following steps:
Data Collection: A dataset of this compound derivatives with experimentally measured biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to create a mathematical equation that links a subset of the most relevant descriptors to the observed activity. journal-academia.com
Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
For pyrazole-containing compounds, QSAR models have been successfully developed to predict various biological activities. journal-academia.comnih.gov A well-validated QSAR model can be a powerful tool for virtually screening new, unsynthesized this compound derivatives, thereby saving significant time and resources in the drug discovery process.
Data Mining and Pattern Recognition in High-Throughput Screening of this compound Libraries
High-Throughput Screening (HTS) enables the rapid testing of thousands to millions of compounds against a biological target. nih.gov When large libraries of this compound derivatives are screened, the resulting datasets contain a wealth of information. Data mining and pattern recognition techniques are essential for extracting meaningful SAR insights from this vast amount of data. bohrium.com
The process involves using algorithms to identify compounds that are structurally similar and also share statistically significant biological activity profiles. bohrium.com This can help in identifying "active scaffolds" or privileged substructures that are consistently found in the most active compounds. For instance, an analysis might reveal that derivatives with a specific type of aromatic ring at the C-3 position and a small alkyl group at N-1 are frequently identified as "hits."
Table 2: Illustrative High-Throughput Screening Data for a Hypothetical this compound Library
| Compound ID | R¹ Substituent (N-1) | R³ Substituent (C-3) | R⁵ Substituent (C-5) | % Inhibition @ 10µM |
|---|---|---|---|---|
| PcP-001 | H | Phenyl | H | 5.2 |
| PcP-002 | Methyl | Phenyl | H | 45.8 |
| PcP-003 | Methyl | 4-Fluorophenyl | H | 62.1 |
| PcP-004 | Methyl | 4-Methoxyphenyl | H | 58.9 |
| PcP-005 | Ethyl | Phenyl | H | 33.4 |
| PcP-006 | Methyl | Phenyl | Amino | 75.3 |
| PcP-007 | Methyl | 4-Fluorophenyl | Amino | 91.5 |
This table is a hypothetical representation to illustrate the type of data generated from HTS, which is then used for data mining and pattern recognition.
By mining such data, researchers can quickly identify promising SAR trends. For example, the illustrative data in Table 2 suggests that a methyl group at the N-1 position and an amino group at the C-5 position may be beneficial for activity. These initial findings from HTS data mining provide an invaluable resource for designing more focused and potent second-generation compound libraries. bohrium.com
Advanced Applications of 3h Pyrazolo 3,4 C Pyridine in Chemical Biology and Drug Discovery Research
Fragment-Based Drug Discovery (FBDD) Strategies Utilizing the 3H-Pyrazolo[3,4-C]pyridine Scaffold
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient paradigm for identifying lead compounds. This approach relies on the screening of low-molecular-weight fragments that typically bind with low affinity to the target protein. The structural information gleaned from these initial hits is then used to guide the elaboration of more potent and selective molecules. The this compound scaffold is particularly well-suited for FBDD due to its amenability to chemical modification and its ability to engage in various intermolecular interactions.
Fragment Design and Synthesis
The successful application of the this compound scaffold in FBDD begins with the thoughtful design and efficient synthesis of a fragment library. A key strategy involves the synthesis of a core scaffold that can be readily and selectively functionalized at multiple positions, allowing for the exploration of different "growth vectors" into the binding pocket of a target protein.
Recent research has detailed the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds as versatile intermediates for FBDD. scirp.orgnih.gov This approach allows for selective elaboration at several key positions:
N-1 and N-2 positions: These can be accessed through protection-group and N-alkylation reactions. scirp.orgnih.gov
C-3 position: Functionalization is achieved through tandem borylation and Suzuki–Miyaura cross-coupling reactions. scirp.orgnih.gov
C-5 position: This position is amenable to Pd-catalysed Buchwald–Hartwig amination. scirp.orgnih.gov
C-7 position: Selective metalation followed by reaction with various electrophiles or cross-coupling reactions can be employed. scirp.orgnih.gov
This strategic, multi-directional functionalization allows for the creation of a diverse library of fragments from a common core, each presenting different chemical properties to explore the chemical space around a target.
| Position | Functionalization Reaction | Potential for Elaboration |
| N-1 / N-2 | Protection-group chemistry, N-alkylation | Introduction of various alkyl and aryl groups to probe different sub-pockets. |
| C-3 | Suzuki–Miyaura cross-coupling | Installation of a wide range of aryl and heteroaryl moieties. |
| C-5 | Buchwald–Hartwig amination | Formation of C-N bonds with diverse amines. |
| C-7 | Metalation and electrophilic quench/cross-coupling | Introduction of a variety of substituents, including carbon and heteroatom-based groups. |
Fragment Screening and Lead Elaboration Methodologies
Once a library of this compound fragments is synthesized, the next critical step is to screen these compounds for binding to the target of interest. Given the typically weak affinities of fragments, sensitive biophysical techniques are employed for screening. These methods can include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as saturation transfer difference (STD) NMR and Water-LOGSY are powerful for detecting weak binding events.
Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on fragment binding.
Thermal Shift Assays (TSA): Also known as differential scanning fluorimetry (DSF), this method measures the change in protein melting temperature upon ligand binding.
X-ray Crystallography: This technique provides high-resolution structural information of the fragment bound to the target, which is invaluable for guiding lead elaboration.
Following the identification of initial "hits," the process of lead elaboration begins. The vectorial functionalization capabilities of the this compound scaffold are paramount in this phase. By understanding the binding mode of the initial fragment, chemists can strategically grow the molecule from different vectors to enhance affinity and selectivity. For instance, if a fragment binds with its C-7 position pointing towards a hydrophobic pocket, derivatives with lipophilic groups at this position can be synthesized and tested. This iterative process of design, synthesis, and testing is a hallmark of successful FBDD campaigns. scirp.orgnih.gov
Scaffold Optimization and Lead Generation in Medicinal Chemistry
Beyond FBDD, the this compound scaffold serves as an excellent template for scaffold optimization and lead generation in more traditional medicinal chemistry approaches. Its inherent drug-like properties and synthetic tractability make it a valuable core for developing potent and selective drug candidates.
Rational Design of this compound Analogs for Enhanced Target Selectivity
Rational drug design, often aided by computational modeling, plays a crucial role in optimizing the this compound scaffold for a specific biological target. By understanding the three-dimensional structure of the target's binding site, medicinal chemists can design analogs with improved potency and selectivity.
A common strategy is scaffold hopping , where the this compound core is used to replace a known pharmacophore in an existing drug or lead compound. This can lead to novel intellectual property and improved pharmacological properties. For example, the pyrazolo[3,4-b]pyridine scaffold, an isomer of the this compound, has been successfully employed in the design of inhibitors for Tropomyosin receptor kinases (TRKs). nih.gov This approach often involves:
Molecular Docking: Computational simulations to predict the binding mode and affinity of designed analogs.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold at different positions to understand the key interactions driving potency and selectivity.
Bioisosteric Replacements: Replacing functional groups with other groups that have similar physical or chemical properties to fine-tune the molecule's characteristics.
Combinatorial Chemistry Approaches for the Synthesis of Diverse this compound Libraries
Combinatorial chemistry provides a powerful means to rapidly generate large libraries of related compounds for high-throughput screening. The synthetic accessibility of the this compound core makes it an ideal candidate for such approaches. By employing the versatile functionalization handles described in section 7.1.1, it is possible to create large and diverse libraries of this compound derivatives.
For instance, a combinatorial library could be constructed by reacting a common 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate with a diverse set of boronic acids (via Suzuki–Miyaura coupling at C-3) and a variety of amines (via Buchwald–Hartwig amination at C-5). This parallel synthesis approach can efficiently generate hundreds or thousands of unique compounds for biological evaluation.
| Building Block 1 (at C-3) | Building Block 2 (at C-5) | Resulting Library |
| Diverse Aryl/Heteroaryl Boronic Acids | Diverse Primary/Secondary Amines | Large library of C-3 and C-5 disubstituted 3H-pyrazolo[3,4-c]pyridines |
| Alkynylating Reagents | Nucleophiles | Library exploring different substitution patterns |
Exploration of this compound as Novel Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound scaffold has shown significant promise as a novel pharmacophore for a variety of biological targets.
Its structural similarity to purine (B94841) makes it an attractive candidate for targeting enzymes and receptors that recognize purine-based ligands, such as kinases and G-protein coupled receptors (GPCRs). scirp.org This bioisosteric relationship allows the this compound core to mimic the interactions of the endogenous purine ligands.
A notable example is the development of 1H-pyrazolo[3,4-c]pyridine derivatives as potent agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In this case, the pyrazolopyridine core serves as the central scaffolding element, with modifications to the peripheral substituents leading to compounds with single-digit nanomolar potency. nih.gov
The versatility of the this compound scaffold as a pharmacophore is further highlighted by the broad range of biological activities reported for the larger pyrazolopyridine class of compounds, including their use as kinase inhibitors, central nervous system agents, and antimicrobial agents. nih.govrsc.orgresearchgate.net This suggests that the this compound core can be adapted to interact with a wide array of biological targets, solidifying its status as a valuable pharmacophore in modern drug discovery.
Multi-Targeted Ligand Design for Complex Biological Systems
The multifactorial nature of complex diseases like Alzheimer's Disease (AD) necessitates therapeutic strategies that can simultaneously modulate multiple pathological pathways. nih.govnih.govfrontiersin.org The this compound scaffold serves as a valuable core for the design of Multi-Target-Directed Ligands (MTDLs), which are single molecules engineered to interact with several biological targets implicated in a disease cascade. nih.gov
In the context of Alzheimer's research, derivatives of pyrazolopyridine have been synthesized as integrated MTDLs. nih.gov For instance, specific compounds have been developed that exhibit a remarkable range of activities relevant to AD pathology. These activities include the inhibition of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov The same compounds also demonstrate potent inhibition of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles. nih.gov
Furthermore, these ligands have been shown to inhibit the aggregation of both tau protein and amyloid-β (Aβ) peptides, two hallmark pathological features of AD. nih.gov An additional therapeutic mechanism is their ability to chelate essential metal ions like iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺), whose dysregulation can contribute to oxidative stress in the brains of AD patients. nih.gov The design of these MTDLs represents a significant step towards developing more effective treatments for complex neurodegenerative disorders. nih.gov
Table 1: Multi-Target Activity of Pyrazolopyridine Derivatives in Alzheimer's Disease Models
| Compound | Target | Activity |
|---|---|---|
| Compound 49 | hAChE | IC₅₀ = 0.17 µM |
| hBuChE | IC₅₀ = 0.17 µM | |
| GSK-3β | IC₅₀ = 0.21 µM | |
| Tau Aggregation | 66.0% Inhibition | |
| Aβ₁₋₄₂ Aggregation | 79.0% Inhibition | |
| Biometal Chelation | Fe²⁺, Cu²⁺, Zn²⁺ | |
| Compound 51 | hAChE | IC₅₀ = 0.16 µM |
| hBuChE | IC₅₀ = 0.69 µM | |
| GSK-3β | IC₅₀ = 0.26 µM | |
| Tau Aggregation | 60.0% Inhibition | |
| Aβ₁₋₄₂ Aggregation | 75.0% Inhibition | |
| Biometal Chelation | Fe²⁺, Cu²⁺, Zn²⁺ |
Data sourced from scientific studies on pyrazolopyridine hybrids as anti-Alzheimer's agents. nih.gov
Role in Chemical Biology Tool Development
The development of novel chemical tools is crucial for dissecting complex biological pathways and identifying new therapeutic targets. The this compound scaffold is particularly valuable in the realm of Fragment-Based Drug Discovery (FBDD), a powerful strategy for identifying lead compounds. rsc.orgworktribe.comrsc.org FBDD begins with the identification of small, low-complexity molecules (fragments) that bind weakly to a biological target. These fragments are then optimized and elaborated into more potent and selective molecules. rsc.org
Heterocyclic compounds like this compound are attractive starting points for FBDD because they can be readily modified to improve their interaction with a target protein. rsc.orgrsc.org A key aspect of developing these fragments into useful tools is the ability to selectively functionalize the core scaffold. Researchers have developed synthetic methodologies for the "vectorial functionalisation" of the 5-halo-1H-pyrazolo[3,4-c]pyridine core, allowing for the precise elaboration of the molecule along multiple growth vectors. worktribe.comrsc.orgresearchgate.net
This strategic functionalization enables the exploration of the chemical space around the core scaffold to enhance binding affinity and selectivity for a target protein. By combining different functionalization strategies, a clear "hit-to-lead" pathway can be established, demonstrating the utility of the pyrazolo[3,4-c]pyridine scaffold in developing sophisticated chemical probes and tool compounds for chemical biology research. rsc.org
Table 2: Vectorial Functionalisation Strategies for the 1H-Pyrazolo[3,4-c]pyridine Scaffold
| Position(s) | Chemical Transformation | Reagents/Conditions | Application |
|---|---|---|---|
| N-1 and N-2 | Protection-group and N-alkylation reactions | Standard indazole chemistry conditions | Modulating solubility and directing further reactions |
| C-3 | Tandem borylation and Suzuki–Miyaura cross-coupling | [Ir(COD)OMe]₂, dtbpy, B₂pin₂; then Ar-X, Pd catalyst | Introducing aryl or heteroaryl groups to probe binding pockets |
| C-5 | Pd-catalysed Buchwald–Hartwig amination | Pd catalyst, ligand, base | Attaching various amine-containing fragments |
| C-7 | Selective metalation and cross-coupling | TMPMgCl·LiCl; then electrophiles or ZnCl₂, Negishi coupling | Introducing a wide range of substituents for SAR studies |
Data sourced from research on the synthesis and functionalisation of pyrazolo[3,4-c]pyridines. rsc.orgresearchgate.net
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Aryl coupling | Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C | 60-75% | |
| Cyclization | Hydrazine hydrate, EtOH, 80°C | 70-85% | |
| Halogenation | NCS or NBS, DMF, 0°C to rt | 50-65% |
Which spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Basic Research Focus
Rigorous characterization ensures structural fidelity and purity:
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., distinguishing C-3 vs. C-5 substituents) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopes (e.g., chlorine/iodine in derivatives) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused rings .
Q. Methodological Insight :
- For nitro or halogenated derivatives, 2D NMR (COSY, HSQC) resolves overlapping signals .
- Elemental Analysis complements HRMS to confirm purity (>95% for biological assays) .
How can regioselective functionalization of the pyrazolo[3,4-c]pyridine core be achieved?
Advanced Research Focus
Regioselectivity is governed by electronic and steric factors:
- C-5 Halogenation : Electrophilic halogenation (e.g., NBS in DMF) targets electron-rich positions .
- Cross-Coupling at C-3 : Suzuki-Miyaura reactions favor C-3 due to lower steric hindrance .
- Protecting Groups : Temporary protection of reactive sites (e.g., Boc for amines) enables sequential functionalization .
Case Study :
In -bromo-1H-pyrazolo[3,4-c]pyridine was selectively functionalized at C-5 via Sonogashira coupling, while C-3 remained inert under optimized Pd/Cu conditions .
What strategies address contradictions in biological activity data for pyrazolo[3,4-c]pyridine derivatives?
Advanced Research Focus
Discrepancies often arise from assay variability or off-target effects:
- Dose-Response Validation : Replicate IC₅₀ measurements across multiple assays (e.g., enzymatic vs. cell-based) .
- Counter-Screening : Test against related kinases/proteins to rule out promiscuity (e.g., FGFR1 vs. VEGFR in ) .
- Molecular Dynamics (MD) : Simulate binding modes to explain potency differences (e.g., hydrophobic pocket interactions in BTK inhibitors) .
Example : Derivatives with 4-fluoro substituents showed >100-fold selectivity for BTK over other kinases due to optimized H-bonding and steric fit .
How to design pyrazolo[3,4-c]pyridine-based kinase inhibitors with improved selectivity?
Advanced Research Focus
Rational design leverages structural insights:
Q. Table 2: Substituent Effects on Kinase Selectivity
| Substituent | Target Kinase | Selectivity (Fold) | Reference |
|---|---|---|---|
| 4-Fluoro | BTK | >100 vs. EGFR | |
| 3,5-Dimethoxyphenyl | FGFR1 | 50 vs. VEGFR2 | |
| Thiophene-2-yl | Neurotropic | N/A (SAR reported) |
What purification techniques are optimal for pyrazolo[3,4-c]pyridine intermediates?
Q. Basic Research Focus
- Recrystallization : Use ethanol/water mixtures for polar intermediates (e.g., hydrazine cyclization products) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers .
- HPLC : Preparative reverse-phase HPLC for charged derivatives (e.g., carboxylates) .
Stability Note : Light-sensitive intermediates (e.g., iodo derivatives) require amber vials and inert storage (2-8°C under N₂) .
How to perform SAR studies on pyrazolo[3,4-c]pyridine derivatives targeting neurological applications?
Q. Advanced Research Focus
- Scaffold Hybridization : Fuse with neuroactive moieties (e.g., piperidine in ) to enhance blood-brain barrier penetration .
- In Vivo Models : Test anxiolytic or anticonvulsant activity in zebrafish or rodent models after confirming in vitro potency .
- Metabolic Stability : Assess microsomal half-life to prioritize candidates with >30% remaining after 1 hour .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
